molecular formula C21H22FN3O3 B2698745 3-((3,4-dimethoxyphenethyl)amino)-1-(3-fluoro-4-methylphenyl)pyrazin-2(1H)-one CAS No. 899726-14-8

3-((3,4-dimethoxyphenethyl)amino)-1-(3-fluoro-4-methylphenyl)pyrazin-2(1H)-one

Cat. No.: B2698745
CAS No.: 899726-14-8
M. Wt: 383.423
InChI Key: LUMDPQWXDMRXOJ-UHFFFAOYSA-N
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Description

3-((3,4-dimethoxyphenethyl)amino)-1-(3-fluoro-4-methylphenyl)pyrazin-2(1H)-one is a complex organic compound that belongs to the class of pyrazinones. This compound is characterized by the presence of a pyrazinone core, substituted with a 3,4-dimethoxyphenethyl group and a 3-fluoro-4-methylphenyl group. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,4-dimethoxyphenethyl)amino)-1-(3-fluoro-4-methylphenyl)pyrazin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the cyclization of appropriate precursors, such as 2-aminopyrazine derivatives, under acidic or basic conditions.

    Substitution Reactions: The introduction of the 3,4-dimethoxyphenethyl group and the 3-fluoro-4-methylphenyl group can be achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases or catalysts to facilitate the substitution process.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, reaction temperatures, and the use of automated systems for monitoring and control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process may lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may result in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions are common for this compound. Reagents such as halogens, alkylating agents, and nucleophiles are often used to introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon, platinum catalysts

    Solvents: Methanol, ethanol, dichloromethane

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

3-((3,4-dimethoxyphenethyl)amino)-1-(3-fluoro-4-methylphenyl)pyrazin-2(1H)-one has a wide range of applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities. Researchers investigate its interactions with biological targets to develop new drugs.

    Pharmacology: The compound’s pharmacokinetics and pharmacodynamics are explored to understand its absorption, distribution, metabolism, and excretion in biological systems.

    Biochemistry: It is used as a probe to study enzyme mechanisms and receptor-ligand interactions.

    Industrial Applications: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-((3,4-dimethoxyphenethyl)amino)-1-(3-fluoro-4-methylphenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may exert its effects by:

    Binding to Receptors: It can bind to specific receptors on cell surfaces, triggering a cascade of intracellular signaling pathways.

    Inhibiting Enzymes: The compound may inhibit the activity of certain enzymes, leading to changes in metabolic processes.

    Modulating Ion Channels: It can affect the function of ion channels, altering the flow of ions across cell membranes and influencing cellular excitability.

Comparison with Similar Compounds

Similar Compounds

    3-((3,4-dimethoxyphenethyl)amino)-1-(3-chloro-4-methylphenyl)pyrazin-2(1H)-one: Similar structure with a chlorine substituent instead of fluorine.

    3-((3,4-dimethoxyphenethyl)amino)-1-(3-fluoro-4-ethylphenyl)pyrazin-2(1H)-one: Similar structure with an ethyl group instead of a methyl group.

    3-((3,4-dimethoxyphenethyl)amino)-1-(3-fluoro-4-methylphenyl)pyrazin-2(1H)-thione: Similar structure with a thione group instead of a pyrazinone.

Uniqueness

The uniqueness of 3-((3,4-dimethoxyphenethyl)amino)-1-(3-fluoro-4-methylphenyl)pyrazin-2(1H)-one lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both the 3,4-dimethoxyphenethyl and 3-fluoro-4-methylphenyl groups contributes to its unique reactivity and potential therapeutic applications.

Properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-(3-fluoro-4-methylphenyl)pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3/c1-14-4-6-16(13-17(14)22)25-11-10-24-20(21(25)26)23-9-8-15-5-7-18(27-2)19(12-15)28-3/h4-7,10-13H,8-9H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMDPQWXDMRXOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN=C(C2=O)NCCC3=CC(=C(C=C3)OC)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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